molecular formula C17H15FO2 B8411026 2-p-fluorophenyl-3,4-dihydro-6-methoxy-naphthalen-1(2H)-one

2-p-fluorophenyl-3,4-dihydro-6-methoxy-naphthalen-1(2H)-one

Cat. No.: B8411026
M. Wt: 270.30 g/mol
InChI Key: NFWGIHCVNPDABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-p-fluorophenyl-3,4-dihydro-6-methoxy-naphthalen-1(2H)-one is a useful research compound. Its molecular formula is C17H15FO2 and its molecular weight is 270.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H15FO2

Molecular Weight

270.30 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C17H15FO2/c1-20-14-7-9-16-12(10-14)4-8-15(17(16)19)11-2-5-13(18)6-3-11/h2-3,5-7,9-10,15H,4,8H2,1H3

InChI Key

NFWGIHCVNPDABJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (3.3 ml.) was added to a stirred solution of the 2-p-fluorophenyl-4-m-methoxyphenylbutyric acid thus obtained (6.7 g.) and dimethylformamide (0.05 ml.) in toluene (50 ml.) and the mixture was stirred at laboratory temperature for 2 hours and then evaporated to dryness. The residue was dissolved in methylene chloride (100 ml.), the solution was stirred and cooled to -20° C. and stannic chloride (3.2 ml.) was added. The mixture was stirred for 2 hours and then poured into ice-water (250 ml.) and the mixture was extracted three times with methylene chloride (100 ml. each time). The combined extracts were washed with saturated aqueous sodium bicarbonate solution and then with water, dried and evaporated to dryness and the residue was stirred with methanol. The mixture was filtered and there was thus obtained as solid residue 2-p-fluorophenyl-3,4-dihydro-6-methoxy -naphthalen-1(2H)-one, m.p. 124-127° C.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
2-p-fluorophenyl-4-m-methoxyphenylbutyric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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